N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide
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Overview
Description
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a sulfonyl group, which is known for its role in enhancing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide typically involves multiple steps, starting with the preparation of the 2,5-dichlorophenylsulfonyl chloride. This intermediate is then reacted with ethylamine and phenylglycinamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide is scaled up using large reactors and continuous flow processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N2-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide involves its interaction with specific molecular targets. The sulfonyl group plays a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit certain enzymes by forming stable complexes, leading to altered cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-phenylalaninamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-ethyl-N-phenylglycinamide stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its sulfonyl group enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-ethylamino]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-2-20(11-16(21)19-13-6-4-3-5-7-13)24(22,23)15-10-12(17)8-9-14(15)18/h3-10H,2,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPUVRJLZFCPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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